1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H5F3O2. It is a significant intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclopropanation of a suitable precursor, such as an alkene, using a trifluoromethylating agent. The reaction typically requires a catalyst and specific reaction conditions to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, amides, and other functionalized cyclopropane derivatives .
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of drugs targeting various diseases, including obesity and metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclopropane ring, leading to variations in steric and electronic effects .
Uniqueness: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group on a strained cyclopropane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBKBCACWDALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380857 | |
Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-46-4 | |
Record name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277756-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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